molecular formula C5H8N2O B1194300 1H-Imidazole-4-methanol, 5-methyl- CAS No. 29636-87-1

1H-Imidazole-4-methanol, 5-methyl-

Cat. No.: B1194300
CAS No.: 29636-87-1
M. Wt: 112.13 g/mol
InChI Key: AXJZCJSXNZZMDU-UHFFFAOYSA-N
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Description

1H-Imidazole-4-methanol, 5-methyl- (CAS: 29636-87-1) is a substituted imidazole derivative with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol . Its IUPAC name reflects the hydroxylmethyl (-CH₂OH) and methyl (-CH₃) substituents at positions 4 and 5, respectively, on the imidazole ring. Key physicochemical properties include:

  • logP: -0.271 (indicating moderate hydrophilicity)
  • Melting point: 136°C
  • Boiling point: 389.1°C
  • Density: 1.231 g/cm³

The compound is synthesized via chlorination reactions or functional group transformations, as seen in related imidazole derivatives (e.g., SOCl₂-mediated chlorination of hydroxymethyl precursors) .

Biological Activity

1H-Imidazole-4-methanol, 5-methyl- is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

1H-Imidazole-4-methanol, 5-methyl- is characterized by its imidazole ring structure, which is crucial for its biological activity. The presence of the hydroxymethyl group at the 4-position and a methyl group at the 5-position enhances its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Research indicates that 1H-Imidazole-4-methanol, 5-methyl- exhibits moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative conditions.
  • Cell Signaling : The compound may influence cell signaling pathways and gene expression by interacting with specific proteins, thereby altering cellular functions and metabolic pathways.

Antimicrobial Activity

Studies have shown that derivatives of imidazole compounds, including 1H-Imidazole-4-methanol, exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating a range of minimum inhibitory concentrations (MICs) from 128 to 512 μg/mL .

Analgesic Properties

1H-Imidazole-4-methanol, 5-methyl- has been structurally related to Mitragynine, an alkaloid known for its analgesic effects. Preliminary studies suggest that this compound may retain similar analgesic properties while potentially posing a lower risk of dependence compared to traditional opioids.

Research Findings

The following table summarizes key findings from recent studies on the biological activity of 1H-Imidazole-4-methanol, 5-methyl-:

Study Activity Evaluated Results Reference
AChE InhibitionNeuroprotective potentialModerate inhibition observed
Antimicrobial ActivityEfficacy against bacteriaMIC values ranging from 128 to 512 μg/mL
Analgesic EffectsPain relief potentialSimilar effects to Mitragynine noted
Cellular InteractionGene expression modulationInfluences metabolic pathways

Case Studies

  • Acetylcholinesterase Inhibition : A study focusing on the synthesis and evaluation of imidazole derivatives found that 1H-Imidazole-4-methanol, 5-methyl- showed promising AChE inhibitory activity, suggesting its potential as a lead compound for developing treatments for Alzheimer's disease.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various imidazole compounds, including this one. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential application in treating infections .
  • Analgesic Activity : Research comparing the analgesic effects of imidazole derivatives indicated that 1H-Imidazole-4-methanol, 5-methyl-, when tested in animal models, exhibited pain-relieving properties comparable to known analgesics but with a potentially lower risk of addiction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-Imidazole-4-methanol, 5-methyl-?

The synthesis of 5-methyl-1H-imidazole-4-methanol typically involves condensation reactions. For example, substituted imidazoles can be synthesized via cyclocondensation of α-hydroxyketones with ammonium acetate under reflux conditions. Purification steps, such as recrystallization or column chromatography, are critical to isolate the product . Optimization of reaction parameters (e.g., temperature, solvent polarity) ensures higher yields. Structural validation via NMR and mass spectrometry is recommended post-synthesis.

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Enzyme inhibition assays (e.g., cytochrome P450 or kinase inhibition) are commonly used. For imidazole derivatives, fluorescence-based assays or HPLC quantification of substrate depletion can assess binding affinity. Dose-response curves (IC₅₀ values) should be generated using triplicate measurements. Controls must include known inhibitors to validate assay conditions. Structural analogues with mercapto or hydroxymethyl groups have shown activity in enzyme inhibition studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for imidazole derivatives?

Q. What epigenetic mechanisms could be influenced by methylation at the C5 position of imidazole derivatives?

Methylation may modulate DNA-protein interactions or histone acetylation. Global methylation analysis via dot blot using 5-methylcytosine antibodies can assess DNA methylation patterns in cells treated with imidazole derivatives . Pair this with qPCR or ChIP-seq to identify target genes. Note that methyl group orientation (axial vs. equatorial) impacts steric hindrance and binding affinity to epigenetic enzymes.

Q. Methodological Notes

  • Crystallographic Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for disordered moieties. SHELXE is recommended for high-throughput phasing in macromolecular applications .
  • NMR Optimization : For ¹H-¹³C HMBC, set long-range coupling constants (J = 8 Hz) to detect weak correlations in aromatic systems.
  • Computational Workflow :
    • Geometry optimization with implicit solvent.
    • Frequency analysis to confirm minima.
    • NMR shielding tensors via GIAO method.
    • NCS decomposition to assign orbital contributions .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Nitro-Substituted Analog: 1H-Imidazole, 4-methyl-5-nitro

  • Formula : C₄H₅N₃O₂
  • Molecular weight : 127.10 g/mol
  • Key differences: The nitro (-NO₂) group at position 5 increases molecular weight and polarity compared to the hydroxymethyl group in the target compound. Higher reactivity due to the electron-withdrawing nitro group, making it useful in antimicrobals or radiosensitizers .

Ethyl-Substituted Analog: 1H-Imidazole-4-methanol,1-ethyl-

  • Formula : C₆H₁₀N₂O
  • Molecular weight : 126.16 g/mol
  • Higher logP (predicted) due to the hydrophobic ethyl group, enhancing membrane permeability .

Phenyl-Substituted Analog: 5-Methyl-2-phenyl-1H-imidazole-4-methanol

  • Formula : C₁₁H₁₂N₂O
  • Molecular weight : 188.23 g/mol
  • Key differences :
    • The phenyl ring at position 2 enhances aromatic stacking interactions, relevant in kinase inhibitors or metal-organic frameworks.
    • Higher melting point (~150–160°C) due to increased molecular rigidity .

Table 1: Comparative Data for Selected Imidazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) logP Melting Point (°C) Key Substituents
1H-Imidazole-4-methanol,5-methyl- C₅H₈N₂O 112.13 -0.271 136 4-CH₂OH, 5-CH₃
1H-Imidazole,4-methyl-5-nitro C₄H₅N₃O₂ 127.10 -0.5* N/A 4-CH₃, 5-NO₂
1H-Imidazole-4-methanol,1-ethyl- C₆H₁₀N₂O 126.16 ~0.1* N/A 1-CH₂CH₃, 4-CH₂OH
5-Methyl-2-phenyl-1H-imidazole-4-methanol C₁₁H₁₂N₂O 188.23 ~1.2* 150–160 2-C₆H₅, 4-CH₂OH, 5-CH₃

*Estimated based on structural analogs.

Preparation Methods

Hydroxy-Methylation of 4-Methylimidazole

The most widely documented method involves the hydroxy-methylation of 4-methylimidazole using formaldehyde under alkaline conditions. This approach, patented by Smith Kline & French Laboratories , achieves high yields (80–85%) through precise control of pH, temperature, and reactant stoichiometry.

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic addition of formaldehyde to the C5 position of 4-methylimidazole, facilitated by a sodium hydroxide-maintained pH of 12.3–12.8. The optimal temperature range is 30–50°C, with higher temperatures accelerating conversion rates. For instance, at 50°C, 95% conversion occurs within 5 hours, compared to 26 hours at 30°C . A nitrogen atmosphere prevents oxidative degradation, while incremental formaldehyde addition minimizes side reactions.

Key Steps:

  • Base Activation: 4-Methylimidazole is dissolved in water and adjusted to pH 12.3–12.8 with NaOH.

  • Formaldehyde Addition: A 36.1% formaldehyde solution is gradually introduced over 24 hours.

  • Reaction Quenching: Neutralization with HCl followed by solvent evaporation yields the crude product.

  • Purification: Recrystallization from isopropanol/acetone mixtures produces 98–99% pure crystals .

Industrial-Scale Optimization

Table 1 summarizes the relationship between temperature, reaction time, and conversion efficiency:

Temperature (°C)Time (hours)Conversion (%)
302697
401085
50595

Data sourced from

The patent highlights the use of paraformaldehyde as an alternative formaldehyde source, achieving comparable yields (82.1%) with reduced by-product formation . Post-reaction workup includes azeotropic distillation with 2-butanol to remove residual water, followed by hydrochloride salt precipitation using gaseous HCl.

Electrochemical Reduction of 4-Imidazolecarboxylic Acid

An alternative synthesis route involves the electrochemical reduction of 4-imidazolecarboxylic acid in sulfuric acid. This method, detailed in ChemicalBook , is advantageous for laboratories lacking specialized catalysts.

Experimental Procedure

A solution of 4-imidazolecarboxylic acid (0.56 g) in 25% v/v H₂SO₄ undergoes electrolysis at ambient temperature for 3.5 hours. The cathodic compartment is neutralized with K₂CO₃, and the product is extracted via hot isopropanol evaporation. The final compound is isolated as a crystalline solid with a melting point of 66–80°C .

Critical Parameters:

  • Electrolyte Concentration: 25% H₂SO₄ ensures proton availability for reduction.

  • Current Density: 0.1–0.2 A/cm² optimizes electron transfer without over-reduction.

  • Workup: Neutralization with K₂CO₃ prevents acid-catalyzed decomposition.

Yield and Purity

This method yields approximately 75% product, with purity confirmed by picrate derivative analysis (m.p. 205.5°C after recrystallization) . While less efficient than hydroxy-methylation, it avoids formaldehyde handling, making it safer for small-scale applications.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Hydroxy-Methylation: Superior for industrial use due to high yields (80–85%) and scalability. The patent method’s use of paraformaldehyde reduces storage risks associated with formaldehyde solutions .

  • Electrochemical Reduction: Limited to batch processing but valuable for academic settings. Lower yields (75%) are offset by avoidance of toxic reagents .

By-Product Management

Both methods generate minimal by-products. The hydroxy-methylation route may produce trace sodium chloride, removed via hot filtration . Electrochemical reduction yields negligible impurities, confirmed by thin-layer chromatography .

Physicochemical Characterization

Structural Confirmation

  • Molecular Formula: C₅H₈N₂O (MW 112.13 g/mol) .

  • Spectroscopic Data: NIST reports a retention index (RI) of 955 on HP-5 MS columns, aiding GC-MS identification .

  • Melting Point: 136°C for the free base; hydrochloride salt decomposes at 240°C .

Solubility and Stability

The compound is soluble in polar solvents (water, isopropanol) but unstable under acidic conditions. Storage recommendations include inert atmospheres and desiccated environments .

Industrial Applications and Modifications

1H-Imidazole-4-methanol, 5-methyl- serves as a precursor for histamine H₃ receptor antagonists and enzyme inhibitors. Modifications such as dimethylation (e.g., 1,5-dimethyl derivatives) enhance lipid solubility for blood-brain barrier penetration .

Properties

IUPAC Name

(5-methyl-1H-imidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJZCJSXNZZMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067487
Record name 1H-Imidazole-4-methanol, 5-methyl-
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29636-87-1
Record name 4-(Hydroxymethyl)-5-methylimidazole
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Record name 1H-Imidazole-5-methanol, 4-methyl-
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Record name 1H-Imidazole-5-methanol, 4-methyl-
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Record name 1H-Imidazole-4-methanol, 5-methyl-
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Record name 5-methyl-1H-imidazole-4-methanol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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